molecular formula C15H21NO3 B5545422 ethyl 3-[(2,2-dimethylbutanoyl)amino]benzoate CAS No. 349540-07-4

ethyl 3-[(2,2-dimethylbutanoyl)amino]benzoate

Cat. No. B5545422
CAS RN: 349540-07-4
M. Wt: 263.33 g/mol
InChI Key: CELQCJDGDYUGHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[(2,2-dimethylbutanoyl)amino]benzoate, also known as Ethyl 3-(2,2-dimethyl-1-oxopropyl)aminobenzoate, is a chemical compound that belongs to the class of esters. It is commonly used in scientific research as a starting material for the synthesis of various organic compounds.

Scientific Research Applications

Analytical and Synthetic Applications

Ethyl 3-[(2,2-dimethylbutanoyl)amino]benzoate and related compounds have been studied for their physicochemical properties and synthesis methods, indicating their relevance in drug development and material science. For instance, analytical profiles of related beta-blocking agents with diuretic properties highlight the importance of understanding such compounds' physicochemical characteristics (Guéchot et al., 1988). Similarly, research on the synthesis and characterization of selected heteroarotinoids demonstrates the compound's utility in developing novel pharmacological agents (Waugh et al., 1985).

Pharmaceutical Research

In pharmaceutical research, compounds related to this compound have been explored for their therapeutic potential. For example, the study on GPIIb/IIIa integrin antagonists introduces derivatives with potential antithrombotic applications (Hayashi et al., 1998). Moreover, investigations into the gastroprotective activity of certain derivatives against ethanol-induced gastric mucosal ulcer in rats showcase the potential medicinal benefits of these compounds (Halabi et al., 2014).

Material Science and Chemical Engineering

Research in material science and chemical engineering has also benefited from studies on this compound derivatives. These studies often focus on the synthesis of new materials with potential applications in various industries. For instance, the first synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives highlights the innovative approaches to material synthesis and characterization (Gao et al., 2011).

properties

IUPAC Name

ethyl 3-(2,2-dimethylbutanoylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-5-15(3,4)14(18)16-12-9-7-8-11(10-12)13(17)19-6-2/h7-10H,5-6H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CELQCJDGDYUGHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)NC1=CC=CC(=C1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801240403
Record name Ethyl 3-[(2,2-dimethyl-1-oxobutyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801240403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

349540-07-4
Record name Ethyl 3-[(2,2-dimethyl-1-oxobutyl)amino]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=349540-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-[(2,2-dimethyl-1-oxobutyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801240403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.